
5-Methyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various applications, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct fluorination of 5-methyl-2-chloropyridine using a fluorinating agent such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction typically occurs under high-temperature conditions (300-400°C) and in the presence of a catalyst .
Another method involves the trifluoromethylation of 5-methylpyridine using a trifluoromethylating reagent such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H). This reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a transition metal catalyst like copper(I) iodide (CuI) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorinating agents and catalysts further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Pharmaceutical Applications
5-Methyl-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drugs.
Pain Management
Research indicates that derivatives of trifluoromethylpyridine are being explored for their potential in treating pain. For instance, compounds that inhibit the transient receptor potential A1 (TRPA1) ion channel are under investigation for their analgesic properties. TRPA1 is implicated in pain sensation and inflammatory responses, making it a target for pain management therapies .
Anticancer Activity
This compound has shown promise in anticancer research. Studies have evaluated its derivatives for their inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor growth and metastasis. Some derivatives exhibited significant activity at micromolar concentrations, indicating potential as anticancer agents .
Antimicrobial Properties
The compound's derivatives have also been assessed for antimicrobial efficacy. Trifluoromethylpyridine derivatives have demonstrated activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .
Agrochemical Applications
In the agrochemical sector, this compound is utilized primarily for crop protection.
Herbicides
Trifluoromethylpyridine derivatives are integral to the formulation of herbicides, particularly those targeting key weed species in cereal crops like wheat. The incorporation of the trifluoromethyl group enhances herbicidal activity, making these compounds effective against resistant weed species .
Insecticides and Fungicides
Beyond herbicides, these compounds are also explored as insecticides and fungicides. Their unique chemical properties allow for improved efficacy and selectivity against pests while minimizing environmental impact .
Case Study 1: TRPA1 Inhibition
A study focused on synthesizing a series of this compound derivatives aimed at evaluating their TRPA1 inhibitory effects. The results indicated that specific modifications to the pyridine ring significantly enhanced potency against TRPA1, demonstrating the compound's potential in pain management therapies .
Case Study 2: Agrochemical Development
Another research initiative involved developing a new herbicide based on trifluoromethylpyridine derivatives. Field trials showed that the new formulation provided superior control over target weed species compared to existing products, highlighting its effectiveness and commercial viability in agricultural applications .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
- 2-Fluoro-5-(trifluoromethyl)pyridine
Uniqueness
5-Methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Biological Activity
5-Methyl-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound, with the molecular formula C7H6F3N, features a pyridine ring substituted with a methyl group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the molecule, which can influence its biological activity.
Antimicrobial Activity
Research has shown that trifluoromethyl pyridine derivatives exhibit notable antimicrobial properties. In a study focused on various pyridine derivatives, compounds containing the trifluoromethyl group demonstrated significant activity against Mycobacterium tuberculosis and other pathogens. The presence of the trifluoromethyl group was crucial for the observed antichlamydial activity, with derivatives lacking this substituent showing no activity .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | MIC (μg/mL) | Remarks |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 4.9 | Low cytotoxicity (IC50 > 100 μM) |
Trifluoromethyl pyrimidinone series | Gram-positive bacteria | Varies | Rapid bactericidal activity observed |
Hybrid compounds | Chlamydia spp. | Moderate | Selective for Chlamydia |
Cytotoxicity Studies
While some derivatives exhibit potent antimicrobial activity, they also pose risks of cytotoxicity. For example, studies indicated that certain compounds from the trifluoromethyl pyridine series showed low selectivity towards eukaryotic cells, raising concerns about their therapeutic index. The most promising compounds demonstrated an MIC of 4.9 μM against M. tuberculosis with no cytotoxic effects at concentrations above 100 μM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyridine ring significantly affect biological activity. For instance:
- Position 5 Substitution : Various groups can be introduced at this position to enhance activity against specific pathogens.
- Position 6 : Substitutions here are less tolerated without compromising efficacy.
- Trifluoromethyl Group : Essential for maintaining high levels of antimicrobial activity and reducing toxicity towards mammalian cells .
Table 2: Structure-Activity Relationship Insights
Position on Pyridine Ring | Substituent Type | Activity Impact |
---|---|---|
5 | Alkyl/Benzyl groups | Active molecules identified |
6 | Phenyl/Benzyl | Tolerated but less effective |
- | Trifluoromethyl | Critical for enhancing potency |
Case Studies
- Antitubercular Activity : A study highlighted a compound from the trifluoromethyl pyrimidinone series that showed rapid bactericidal action against M. tuberculosis, achieving significant log kill in a short time frame .
- Chlamydial Inhibition : Another study developed thiazolino-2-pyridones that effectively inhibited chlamydial growth by targeting nontraditional bacterial pathways, emphasizing the role of structural modifications in enhancing selectivity and efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-2-(trifluoromethyl)pyridine?
Methodological Answer: The synthesis typically involves cross-coupling strategies or functionalization of pre-existing pyridine scaffolds. For example:
- Negishi Cross-Coupling : Utilizes organozinc reagents and palladium catalysts to couple methyl and trifluoromethyl groups to the pyridine ring .
- Triflate Intermediates : Trifluoromethanesulfonyl (triflate) groups at the 2-position can act as leaving groups, enabling nucleophilic substitution with methyl or trifluoromethyl moieties .
- Halogen Exchange : Chloro or bromo derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) can undergo metal-catalyzed methylation via Suzuki or Stille couplings .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR are critical for confirming the positions of methyl and trifluoromethyl groups. The deshielding effect of the trifluoromethyl group aids in identifying substitution patterns .
- FT-IR Spectroscopy : Detects C-F stretching vibrations (~1100–1250 cm) and C-H vibrations from the methyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use N95 masks, gloves, and eyeshields to avoid inhalation or skin contact, as trifluoromethylated pyridines may release toxic fumes upon decomposition .
- Storage : Store in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent hydrolysis or oxidation .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates like triflic acid derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions be managed?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., amino or nitro groups) to steer electrophiles to desired positions. For example, amino groups at the 3-position enhance para-substitution .
- Computational Guidance : DFT calculations predict electron density distributions to identify reactive sites. For this compound, the electron-withdrawing trifluoromethyl group directs electrophiles to the 4-position .
Q. What strategies resolve contradictions in reported reaction yields for derivatives?
Methodological Answer:
- Condition Optimization : Vary catalysts (e.g., Pd(PPh) vs. PdCl), solvents (polar aprotic vs. ethereal), and temperatures. For example, higher yields in Negishi couplings are achieved with THF at 60°C .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenation or over-alkylation) that reduce yields .
Q. How can computational methods predict the compound’s reactivity in drug discovery?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. For instance, docking studies on pyridine analogs reveal enhanced binding affinity when methyl and trifluoromethyl groups occupy hydrophobic pockets .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior, guiding functionalization strategies .
Q. What are the stability profiles of this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The trifluoromethyl group stabilizes the ring against protonation, but prolonged exposure to strong acids (e.g., HSO) may cleave the C-F bonds. Monitor via NMR for degradation .
- Basic Conditions : Hydrolysis of the trifluoromethyl group is unlikely, but methyl groups at the 5-position may undergo deprotonation in strongly basic media (pH >12), leading to side reactions .
Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?
Methodological Answer:
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALCBPJUGWBVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560114 | |
Record name | 5-Methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-71-9 | |
Record name | 5-Methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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